molecular formula C18H14Cl2N2O2 B2362820 MMV008138

MMV008138

Cat. No.: B2362820
M. Wt: 361.2 g/mol
InChI Key: ZJDRIKAAFJMYGX-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMV008138 is a selective inhibitor of IspD (enzyme 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase), which plays a crucial role in the non-mevalonate MEP pathway. This pathway is essential for the biosynthesis of isoprenoids in various organisms, including the malaria parasite Plasmodium falciparum .

Preparation Methods

Synthetic Routes and Reaction Conditions: While specific synthetic routes for MMV008138 are not widely documented, it is synthesized through chemical processes. Researchers have developed methods to access this compound, but detailed protocols remain proprietary.

Industrial Production Methods: Unfortunately, information regarding large-scale industrial production of this compound is limited. its potential as an antimalarial agent has spurred interest in scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: MMV008138 primarily undergoes enzymatic reactions within the MEP pathway. These reactions involve phosphorylation, cytidylylation, and other transformations.

Common Reagents and Conditions: The specific reagents and conditions used in this compound synthesis are proprietary. understanding the enzymatic steps involved in the MEP pathway provides insights into the reactions.

Major Products: The major product of this compound’s enzymatic reactions is the inhibition of IspD, disrupting isoprenoid biosynthesis in the malaria parasite.

Scientific Research Applications

MMV008138’s applications extend beyond antimalarial research:

    Chemistry: Studying its mechanism sheds light on enzyme inhibition pathways.

    Biology: Investigating its effects on informs antimalarial drug development.

    Medicine: Researchers explore its potential as a therapeutic agent.

    Industry: this compound’s unique properties may inspire novel drug design.

Mechanism of Action

Comparison with Similar Compounds

While MMV008138’s uniqueness lies in its species-selective IspD inhibition, other related compounds include:

  • Fosmidomycin: A well-studied antimalarial targeting the MEP pathway.
  • Other IspD inhibitors: Ongoing research aims to identify additional compounds with similar mechanisms.

Properties

IUPAC Name

(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDRIKAAFJMYGX-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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